molecular formula C21H25N3O4 B4184810 2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE

2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4184810
M. Wt: 383.4 g/mol
InChI Key: JBCYFQGJPZKFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and an acetyl group linked to a 2-isopropylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 2-isopropylphenoxyacetic acid: This can be achieved by reacting 2-isopropylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of piperazine: The 2-isopropylphenoxyacetic acid is then reacted with piperazine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(2-isopropylphenoxyacetyl)piperazine.

    Nitration: The final step involves the nitration of the intermediate with a nitrating agent such as nitric acid to introduce the 4-nitrophenyl group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other acyl groups through acylation reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Acyl chlorides, bases like pyridine.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 1-[(2-isopropylphenoxy)acetyl]-4-(4-aminophenyl)piperazine.

    Substitution: Various acylated derivatives.

    Hydrolysis: 2-isopropylphenoxyacetic acid and 4-(4-nitrophenyl)piperazine.

Scientific Research Applications

2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The acetyl and phenoxy groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the acetyl and phenoxy groups, resulting in different chemical properties and biological activities.

    1-acetyl-4-(4-aminophenyl)piperazine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    1-(2-isopropylphenoxyacetyl)piperazine:

Uniqueness

2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and acetyl groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-16(2)19-5-3-4-6-20(19)28-15-21(25)23-13-11-22(12-14-23)17-7-9-18(10-8-17)24(26)27/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCYFQGJPZKFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(2-ISOPROPYLPHENOXY)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.